molecular formula C8H11FN2O B13610200 1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol

1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol

Cat. No.: B13610200
M. Wt: 170.18 g/mol
InChI Key: VSYRHVUDPHMBHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol is an organic compound with the molecular formula C7H10FN2O. This compound is characterized by the presence of a fluoropyridine ring and a methylaminoethanol moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoropyridine.

    Nucleophilic Substitution: The fluorine atom on the pyridine ring is substituted with a hydroxyl group using a nucleophilic substitution reaction.

    Reductive Amination: The resulting 5-fluoropyridin-3-yl ethanol undergoes reductive amination with methylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly used.

Major Products

    Oxidation: Formation of 1-(5-fluoropyridin-3-yl)-2-(methylamino)ethanone.

    Reduction: Formation of 1-(5-fluoropyridin-3-yl)-2-(methylamino)ethane.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and receptor binding.

    Medicine: Potential use in the development of pharmaceuticals targeting specific receptors.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Fluoropyridin-3-yl)ethanol: Similar structure but lacks the methylamino group.

    1-(5-Fluoropyridin-3-yl)-2-aminoethanol: Similar structure but lacks the methyl group on the amino moiety.

Uniqueness

1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol is unique due to the presence of both the fluoropyridine ring and the methylaminoethanol moiety. This combination imparts specific chemical properties that make it valuable in various research applications.

Properties

Molecular Formula

C8H11FN2O

Molecular Weight

170.18 g/mol

IUPAC Name

1-(5-fluoropyridin-3-yl)-2-(methylamino)ethanol

InChI

InChI=1S/C8H11FN2O/c1-10-5-8(12)6-2-7(9)4-11-3-6/h2-4,8,10,12H,5H2,1H3

InChI Key

VSYRHVUDPHMBHX-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC(=CN=C1)F)O

Origin of Product

United States

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